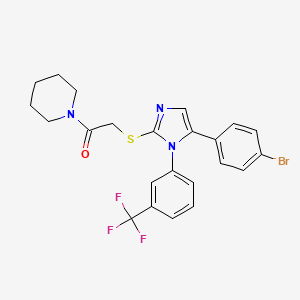

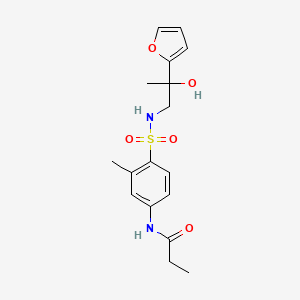

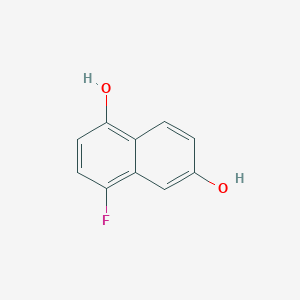

![molecular formula C11H19NO5 B2553307 1-[(Tert-butoxy)carbonyl]-3-(hydroxymethyl)pyrrolidine-3-carboxylic acid CAS No. 1056623-91-6](/img/structure/B2553307.png)

1-[(Tert-butoxy)carbonyl]-3-(hydroxymethyl)pyrrolidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-[(Tert-butoxy)carbonyl]-3-(hydroxymethyl)pyrrolidine-3-carboxylic acid" is a derivative of pyrrolidine, which is a five-membered lactam structure. It is characterized by the presence of a tert-butoxycarbonyl protective group, commonly used in peptide synthesis to protect the amine functionality. The hydroxymethyl group indicates a substitution at the 3-position of the pyrrolidine ring, which could be a key functional handle for further chemical modifications.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One approach is the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones, as reported in the synthesis of pyrrole-3-carboxamides, including CB1 inverse agonists . Another method involves the regio-selective synthesis of 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid, which utilizes the bulky tert-butyl moiety to direct selective substitutions . Additionally, the synthesis of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate using iso-butoxycarbonyl chloride via the mixed anhydride method has been described, with the product confirmed by X-ray diffraction studies .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be elucidated using X-ray crystallography. For instance, the crystal structure of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate shows that the proline ring adopts an envelope conformation . Similarly, the title compound "(2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid" has its pyrrolidine ring in an envelope conformation, with specific dihedral angles between the carboxyl group plane, the pyrrolidine ring, and the methoxy group .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For example, the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid reacts with singlet oxygen to yield peroxidic intermediates, which can couple with nucleophiles to yield 5-substituted pyrroles . The 5-hydroxyalkyl derivatives of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate exhibit diastereoselectivity in the Mukaiyama crossed-aldol-type reaction, leading to syn configurations of the newly created chiral centers .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be studied using various spectroscopic and computational methods. For instance, the synthesis, crystal structure, and vibrational analysis of 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid were confirmed by FT-IR, NMR, and mass spectrometry, with the molecular structure optimized using density functional theory (DFT) calculations . The enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy has also been reported, with high yields and enantiomeric excesses, indicating the potential for producing optically pure compounds .

Applications De Recherche Scientifique

Applications in Medicinal Chemistry

A study on the metabolism of CP-533,536, a compound incorporating a similar tert-butyl moiety, reveals its potential in bone fracture healing. This research outlines the metabolic pathways involving tert-butyl groups, indicating the relevance of such structures in drug development and pharmacokinetics (Prakash et al., 2008).

Organic Synthesis and Chemical Reactions

In the realm of organic synthesis, derivatives of pyrrolidine and tert-butyl groups have been employed to study various chemical reactions and synthesis techniques. For instance, the synthesis and crystal structure analysis of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate demonstrates the utility of such compounds in exploring molecular structures and reactivity (Naveen et al., 2007).

Another research highlights the C-H functionalization of cyclic amines, including pyrrolidine, with α,β-unsaturated carbonyl compounds. This study showcases the use of pyrrolidine derivatives in synthesizing complex organic molecules, indicating the potential applications of 1-[(Tert-butoxy)carbonyl]-3-(hydroxymethyl)pyrrolidine-3-carboxylic acid in organic synthesis (Kang et al., 2015).

Material Science and Supramolecular Chemistry

Research on substituted oxopyrrolidine analogues influenced by weak intermolecular interactions provides insights into how the structural features of pyrrolidine derivatives, including tert-butyl groups, affect the supramolecular assembly of these compounds. This study demonstrates the importance of such compounds in understanding molecular interactions and designing new materials (Samipillai et al., 2016).

Safety And Hazards

Propriétés

IUPAC Name |

3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-10(2,3)17-9(16)12-5-4-11(6-12,7-13)8(14)15/h13H,4-7H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKXBIYDPYTDKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(CO)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(Tert-butoxy)carbonyl]-3-(hydroxymethyl)pyrrolidine-3-carboxylic acid | |

CAS RN |

1056623-91-6 |

Source

|

| Record name | 1-[(tert-butoxy)carbonyl]-3-(hydroxymethyl)pyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

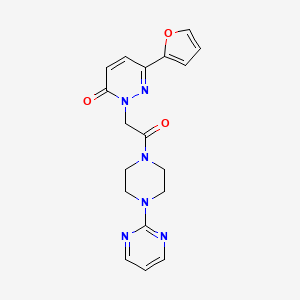

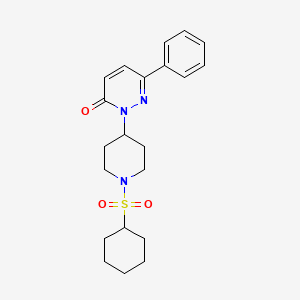

![2-amino-3-[(E)-{[4-(benzyloxy)phenyl]methylidene}amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2553238.png)

![5-methyl-2,4-dioxo-3-phenyl-N-(4-(trifluoromethoxy)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2553244.png)